

# The Pharmacokinetics and Pharmacodynamics of Crozbaciclib Fumarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Crozbaciclib fumarate**, also known as SHR6390 or Dalpiciclib, is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] By targeting the core cell cycle machinery, Crozbaciclib represents a promising therapeutic strategy for various malignancies, particularly those dependent on the CDK4/6-retinoblastoma (Rb) pathway for proliferation. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Crozbaciclib, presenting key data in a structured format to facilitate understanding and further research.

# Mechanism of Action: Targeting the Cell Cycle Engine

Crozbaciclib exerts its anti-tumor activity by selectively inhibiting the kinase activity of CDK4 and CDK6.[2][3] In normal and cancerous cells, the progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Rb pathway. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate the retinoblastoma tumor suppressor protein (Rb). This inactivation releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell cycle progression.



Check Availability & Pricing



Crozbaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor cell proliferation.[1][2][5] Preclinical studies have demonstrated that Crozbaciclib treatment leads to a significant reduction in the levels of phosphorylated Rb (pRb) at Ser780, a key marker of CDK4/6 activity.[1][2]





Click to download full resolution via product page

Figure 1: Crozbaciclib's mechanism of action in the cell cycle.



### **Pharmacodynamics**

The pharmacodynamic (PD) profile of Crozbaciclib has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective anti-proliferative activity against retinoblastoma-positive (Rb-positive) cancer cells.

### **In Vitro Activity**

Crozbaciclib has shown potent inhibitory effects on the proliferation of a broad panel of human cancer cell lines with intact Rb protein. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range.

| Cell Line | Cancer Type   | Rb Status | IC50 (nmol/L) |
|-----------|---------------|-----------|---------------|
| MCF-7     | Breast Cancer | Positive  | < 800         |
| COLO 205  | Colon Cancer  | Positive  | < 800         |
| U-87 MG   | Glioblastoma  | Positive  | < 800         |
| Calu-3    | Lung Cancer   | Positive  | > 800         |

Table 1: In Vitro Antiproliferative Activity of Crozbaciclib in Rbpositive Cancer Cell Lines.[1]

Studies have shown that Crozbaciclib induces G1-phase cell cycle arrest and cellular senescence in a dose-dependent manner in Rb-positive tumor cells.[1][2] This is accompanied by a reduction in the phosphorylation of Rb at Ser780.[1][2]

### In Vivo Activity

The anti-tumor efficacy of Crozbaciclib has been evaluated in various human tumor xenograft models in mice. Once-daily oral administration of Crozbaciclib resulted in dose-dependent tumor growth inhibition (TGI) and, in some models, tumor regression.



| Xenograft Model                                                                        | Cancer Type       | Dose (mg/kg, daily) | Tumor Growth<br>Inhibition (TGI) |
|----------------------------------------------------------------------------------------|-------------------|---------------------|----------------------------------|
| COLO 205                                                                               | Colon Cancer      | 37.5                | 88%                              |
| 75                                                                                     | 115% (regression) |                     |                                  |
| 150                                                                                    | 129% (regression) | _                   |                                  |
| U-87 MG                                                                                | Glioblastoma      | 37.5                | 53%                              |
| 75                                                                                     | 86%               |                     |                                  |
| 150                                                                                    | 133% (regression) | _                   |                                  |
| Table 2: In Vivo Anti-<br>tumor Efficacy of<br>Crozbaciclib in<br>Xenograft Models.[1] |                   | _                   |                                  |

Notably, Crozbaciclib demonstrated the ability to overcome acquired resistance to tamoxifen and trastuzumab in breast cancer models and exhibited synergistic anti-tumor activity when combined with endocrine therapy.[1]

### **Pharmacokinetics**

The pharmacokinetic (PK) properties of Crozbaciclib have been investigated in both preclinical animal models and human clinical trials, indicating favorable oral bioavailability and exposure.

### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in mice bearing COLO 205 tumor xenografts were conducted following a single oral dose of 75 mg/kg.



| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
|--------------|------------------------------|----------------------------|
| 0.5          | ~1500                        | ~1000                      |
| 1            | ~2000                        | ~2000                      |
| 2            | ~2500                        | ~3000                      |
| 4            | ~2000                        | ~4000                      |
| 8            | ~1500                        | ~3500                      |
| 24           | ~500                         | ~1500                      |

Table 3: Plasma and Tumor Concentrations of Crozbaciclib in a COLO 205 Xenograft Model.[6]

These preclinical data demonstrate that Crozbaciclib achieves and maintains concentrations in tumor tissue sufficient for sustained target inhibition.[1]

### **Clinical Pharmacokinetics**

A Phase I dose-escalation study in patients with advanced breast cancer and a mass balance study in healthy male subjects have provided key insights into the clinical pharmacokinetics of Crozbaciclib.[3][5][7][8]



| Parameter                                                              | Value                             | Study Population                |
|------------------------------------------------------------------------|-----------------------------------|---------------------------------|
| Tmax (median)                                                          | 2.5 - 4.0 hours                   | Advanced Breast Cancer Patients |
| 3.00 hours                                                             | Healthy Male Subjects             |                                 |
| Terminal Half-life (t1/2, geometric mean)                              | 40.3 - 51.4 hours (single dose)   | Advanced Breast Cancer Patients |
| ~17.50 hours (total radioactivity)                                     | Healthy Male Subjects             |                                 |
| 43.5 hours (unchanged drug)                                            | Healthy Male Subjects             | _                               |
| Metabolism                                                             | Primarily hepatic                 | Healthy Male Subjects           |
| Excretion                                                              | Predominantly via feces (~71.93%) | Healthy Male Subjects           |
| Minor excretion in urine (~22.69%)                                     | Healthy Male Subjects             |                                 |
| Table 4: Clinical Pharmacokinetic Parameters of Crozbaciclib.[3][5][8] |                                   |                                 |

The data indicate that Crozbaciclib is orally bioavailable with a relatively long half-life, supporting a once-daily dosing regimen.[3][7] Steady-state plasma concentrations were generally observed by day 8 of continuous daily dosing.[3]

# **Experimental Protocols**In Vitro Cell Proliferation Assay

- Cell Lines: A panel of human cancer cell lines with varying Rb status were used.
- Method: Cells were seeded in 96-well plates and treated with a range of concentrations of Crozbaciclib. Cell viability was assessed after a defined period (e.g., 6 days) using a sulforhodamine B (SRB) assay.



 Data Analysis: IC50 values were calculated by nonlinear regression analysis of the doseresponse curves.

### In Vivo Xenograft Studies

- Animal Model: 5-week-old female Balb/cA-nude mice were used.
- Tumor Implantation: Tumor xenografts were established by subcutaneously inoculating tumor cells (e.g., COLO 205, U-87 MG) into the mice.
- Treatment: When tumors reached a volume of approximately 100-200 mm<sup>3</sup>, mice were randomized into control (vehicle) and treatment groups. Crozbaciclib was administered orally once daily at specified doses.
- Endpoints: Tumor volumes and body weights were measured regularly. Tumor growth inhibition was calculated at the end of the study.





Click to download full resolution via product page

**Figure 2:** General workflow for in vivo xenograft studies.



## Pharmacokinetic/Pharmacodynamic Analysis in Xenografts

- Sample Collection: Following a single oral dose of Crozbaciclib to tumor-bearing mice, blood and tumor tissue samples were collected at various time points.
- Drug Concentration Analysis: The concentration of Crozbaciclib in plasma and tumor homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacodynamic Marker Analysis: Tumor extracts were analyzed by Western blotting to determine the levels of total Rb and phosphorylated Rb (Ser780).

### Conclusion

Crozbaciclib fumarate is a potent and selective CDK4/6 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. It demonstrates significant anti-proliferative activity in Rb-positive cancer cells both in vitro and in vivo, primarily through the induction of G1 cell cycle arrest. The clinical pharmacokinetic data support a once-daily oral dosing regimen. The promising preclinical and early clinical data provide a strong rationale for the ongoing clinical development of Crozbaciclib as a potential new therapeutic option for patients with various types of cancer. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in different patient populations and in combination with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. The efficacy and safety of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor, in patients with advanced head and neck mucosal melanoma harboring CDK4 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Crozbaciclib Fumarate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406974#pharmacokinetics-and-pharmacodynamics-of-crozbaciclib-fumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com